N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide
Description
This compound features a hydrazide backbone substituted with a phenylamino group and a methylidene-linked aromatic system. The aromatic moiety comprises a 3-nitrophenyl ring with a 4-chlorophenylsulfanyl substituent. Such structural attributes are common in pharmacologically active hydrazides, which often exhibit anticancer, antimicrobial, or enzyme-inhibitory properties .
Properties
IUPAC Name |
2-anilino-N-[(E)-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c22-16-7-9-18(10-8-16)30-20-11-6-15(12-19(20)26(28)29)13-24-25-21(27)14-23-17-4-2-1-3-5-17/h1-13,23H,14H2,(H,25,27)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUTTYGJWPCBLI-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 596.7 g/mol. The structure features a hydrazone linkage, which is known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C25H17ClN6O3S |
| Molecular Weight | 596.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | FVASBHSHHKXABM-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Case Study: Antibacterial Screening
- Tested Compounds : Several synthesized derivatives were evaluated.
- Results : Moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while other strains exhibited weaker responses.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases.
Enzyme Inhibition Data Table
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong inhibitor |
| Urease | Strong inhibitory activity |
Anticancer Activity
Hydrazone derivatives, including the target compound, have been reported to possess anticancer properties. They may interact with various molecular targets involved in cancer progression.
Mechanism of Action
- Target Interaction : The compound may modulate the activity of specific enzymes or receptors.
- Pathways Affected : Potential pathways include apoptosis induction and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The hydrazone moiety allows for hydrogen bonding and π-π stacking interactions with target proteins, which can lead to modulation of their functions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 4-chloroaniline and 3-nitrobenzaldehyde. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound. For example, docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action .
Comparison with Similar Compounds
Substituent Variations on the Aromatic System
- Chlorophenyl vs. Fluorophenyl Groups: describes a compound with a 2-chlorophenyl group and a triazolylsulfanyl substituent. The target compound’s 4-chlorophenylsulfanyl group may improve binding affinity to hydrophobic enzyme pockets compared to ortho-substituted analogs .
Nitro Groups and Electronic Effects :
The 3-nitrophenyl group in the target compound contrasts with methyl or methoxy substituents in compounds like 1e (), which showed anticancer activity against MCF-7 cells. The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions in biological systems, enhancing cytotoxicity compared to electron-donating groups .
Triazole and Sulfanyl Moieties
Triazole-Sulfanyl Linkages :
Compounds ZE-4b and ZE-5a () feature triazole rings linked to sulfanyl groups, similar to the target compound. These moieties are critical for metal chelation and hydrogen bonding, often enhancing anticancer or antimicrobial activity. However, the target compound’s nitrophenyl group may confer superior redox activity compared to ethyl or cyclohexyl substituents in ZE-5a .- Sulfanyl vs. Phenoxy Groups: highlights a hydrazide with a 4-chlorophenoxy group instead of sulfanyl. Phenoxy groups increase steric bulk and reduce sulfur-mediated interactions (e.g., with cysteine residues in enzymes), suggesting the sulfanyl group in the target compound may offer stronger enzyme inhibition .
Hydrazide Backbone Modifications
- Phenylamino vs. Piperazine Substituents: Piperazine-containing hydrazides () demonstrate anticholinesterase activity due to their basic nitrogen atoms, which facilitate CNS penetration. The target compound’s phenylamino group lacks this basicity, likely limiting neuroactivity but improving stability in acidic environments (e.g., the gastrointestinal tract) .
Indole and Heterocyclic Hybrids :
describes an indole-acetohydrazide hybrid with chemoprotective effects. While the target compound lacks an indole ring, its nitro group may similarly modulate oxidative stress pathways, though direct evidence is absent in the provided data .
Anticancer Activity
- Comparison with Triazole-Thiol Derivatives: identifies triazole-thiol hydrazones (e.g., compound 10) as inhibitors of cancer cell migration. The target compound’s chlorophenylsulfanyl and nitro groups may synergize to inhibit metastasis more effectively than derivatives with dimethylamino or methoxy substituents .
Cytotoxicity Against MCF-7 and PC-3 Cells :
Chlorophenyl-substituted acetohydrazides (e.g., 1b in ) show IC₅₀ values in the low micromolar range against breast and prostate cancers. The nitro group in the target compound could further enhance DNA intercalation or topoisomerase inhibition, though specific data are unavailable .
Enzyme Inhibition Potential
- Anticholinesterase Activity: Piperazine-containing hydrazides () inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to galantamine. The target compound’s phenylamino group may instead favor interactions with peroxidases or kinases, depending on its redox profile .
Data Tables
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Synthesis of 4-[(4-Chlorophenyl)Sulfanyl]-3-Nitrobenzaldehyde
The aldehyde intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 4-chloro-3-nitrobenzaldehyde and 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The nitro group activates the benzene ring for substitution at the para position relative to the aldehyde.
Reaction Scheme:
$$
\text{4-Chloro-3-nitrobenzaldehyde} + \text{4-Chlorothiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde} + \text{HCl}
$$
Synthesis of 2-(Phenylamino)Acetohydrazide
This hydrazide is synthesized by reacting phenyl isocyanate with hydrazine hydrate in ethanol under reflux:
$$
\text{Phenyl isocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol}} \text{2-(Phenylamino)acetohydrazide} + \text{NH}_3
$$
Yield: 85–90%.
Hydrazone Formation
The final step involves condensing the aldehyde and hydrazide in glacial acetic acid and dioxane under reflux for 6 hours:
$$
\text{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde} + \text{2-(Phenylamino)acetohydrazide} \xrightarrow{\text{AcOH, Dioxane}} \text{Target Compound}
$$
Key Parameters :
This route prioritizes early-stage introduction of the sulfanyl group to avoid competing reactions during nitro group installation.
Synthesis of 4-Chlorothiophenol Intermediate
4-Chlorothiophenol is commercially available or synthesized via reduction of 4-chlorobenzenesulfonyl chloride with LiAlH₄ in dry tetrahydrofuran (THF).
Nitration and Sulfanyl Group Installation
4-Chlorobenzaldehyde is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to yield 4-chloro-3-nitrobenzaldehyde . The sulfanyl group is introduced via SNAr as in Route A.
Hydrazone Formation
Identical to Section 2.3.
Optimization and Challenges
Byproduct Mitigation
Catalytic Enhancements
- Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes with microwave irradiation (150°C) improves yield to 82%.
Analytical Validation
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Route A | 68–74 | 98.5 | Fewer steps |
| Route B | 72–78 | 99.2 | Better nitro group control |
| Microwave | 82 | 99.5 | Time-efficient |
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
